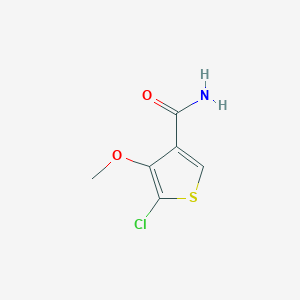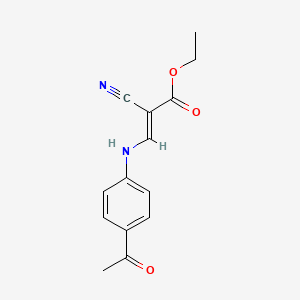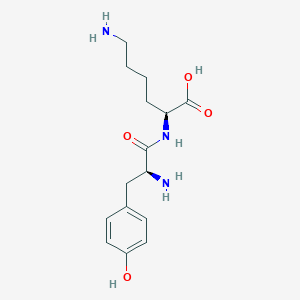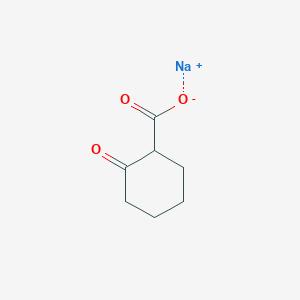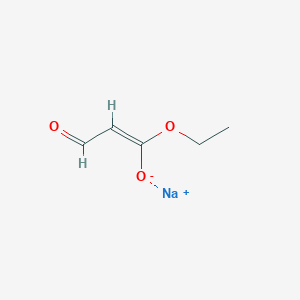
Sodium 1-ethoxy-1,3-dioxopropan-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-ethoxy-1,3-dioxopropan-2-ide is a chemical compound with the CAS Number: 58986-28-0 . It has a molecular weight of 138.1 and its linear formula is C5H7NaO3 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7O3.Na/c1-2-8-5(7)3-4-6;/h3-4H,2H2,1H3;/q-1;+1 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C . Its solubility is high, with various sources providing different values: 43.5 mg/ml , 36.6 mg/ml , and 30.2 mg/ml .Mécanisme D'action
The mechanism of action of Sodium 1-ethoxy-1,3-dioxopropan-2-ide is not well understood, but it is thought to involve the formation of a complex between the this compound and the target molecule. The complex then undergoes a series of chemical reactions to form the desired product. The exact mechanism of action is still under investigation, but it is thought to involve the formation of a covalent bond between the this compound and the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still under investigation. However, it has been shown to have some anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have some anti-tumor activity in animal studies. Furthermore, this compound has been shown to have some protective effects against oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Sodium 1-ethoxy-1,3-dioxopropan-2-ide is its versatility in the synthesis of a variety of organic compounds. It is also relatively inexpensive and easy to obtain. Furthermore, it is water-miscible and has a low toxicity, making it safe to use in laboratory experiments. However, it is not very stable and can decompose over time, so it must be stored carefully. In addition, it can react with other compounds, so it must be used with caution.
Orientations Futures
The future directions for research on Sodium 1-ethoxy-1,3-dioxopropan-2-ide include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed on the synthesis of this compound and its use in the synthesis of other compounds. Furthermore, research is needed to explore the potential toxicity of this compound and its potential use in the pharmaceutical industry. Finally, further research is needed to explore the potential applications of this compound in the fields of agriculture and food science.
Méthodes De Synthèse
Sodium 1-ethoxy-1,3-dioxopropan-2-ide is synthesized by the reaction of ethylene oxide and sodium hydroxide. The reaction is carried out in aqueous solution at a temperature of 40-50°C. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is this compound. The yield of the reaction can be increased by using a higher temperature and a higher concentration of ethylene oxide. The reaction can also be carried out using other bases, such as potassium hydroxide, but the yields are usually lower.
Applications De Recherche Scientifique
Sodium 1-ethoxy-1,3-dioxopropan-2-ide has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including drugs, polymers, and dyes. It is also used in the synthesis of peptides, proteins, and carbohydrates. In addition, this compound is used in the synthesis of a variety of other compounds, such as surfactants, lubricants, and emulsifiers. Furthermore, this compound is used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and antibiotics.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,7H,2H2,1H3;/q;+1/p-1/b5-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOYWRXWJSVBLI-WGCWOXMQSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C=O)/[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid](/img/structure/B6331113.png)

